Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine
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Overview
Description
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is a synthetic compound with the molecular formula C33H42N2O7 and a molecular weight of 579.68 g/mol. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine typically involves multiple steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of glycine.
Piperazine Derivatization: The piperazine ring is functionalized with a hexanoyl group that has a t-butoxycarbonyl (Boc) protecting group.
Coupling Reaction: The protected glycine and the functionalized piperazine are coupled under specific conditions, often using coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
- Large-scale protection and deprotection steps.
- Efficient coupling reactions using automated peptide synthesizers.
- Purification steps such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine can undergo various chemical reactions:
Deprotection: Removal of the Fmoc and Boc groups under acidic or basic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Reactions involving the piperazine ring, such as alkylation or acylation.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in dichloromethane for Boc removal.
Coupling: HBTU, DIC, or EDC as coupling reagents; DIPEA or NMM as bases.
Major Products
Peptides: When coupled with other amino acids, it forms longer peptide chains.
Deprotected Amino Acids: After removal of protective groups, the free amino acid or peptide is obtained.
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) for constructing complex peptides and proteins.
Biology
Protein Engineering: Used in the synthesis of modified peptides for studying protein interactions and functions.
Medicine
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound acts primarily as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. The piperazine ring provides structural flexibility and can be further functionalized for specific applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glycine: Lacks the piperazine and hexanoyl groups, making it less versatile.
Boc-Glycine: Similar protective group but lacks the Fmoc group, limiting its use in stepwise synthesis.
Uniqueness
Structural Complexity: The presence of both Fmoc and Boc groups, along with the piperazine ring, provides unique reactivity and versatility.
Functionalization: The hexanoyl group allows for additional modifications, making it suitable for diverse applications.
Properties
Molecular Formula |
C32H41N3O7 |
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Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H41N3O7/c1-32(2,3)42-28(37)16-6-4-5-15-27(36)34-17-19-35(20-18-34)29(30(38)39)33-31(40)41-21-26-24-13-9-7-11-22(24)23-12-8-10-14-25(23)26/h7-14,26,29H,4-6,15-21H2,1-3H3,(H,33,40)(H,38,39) |
InChI Key |
JLLQEWAFOOYLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCC(=O)N1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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